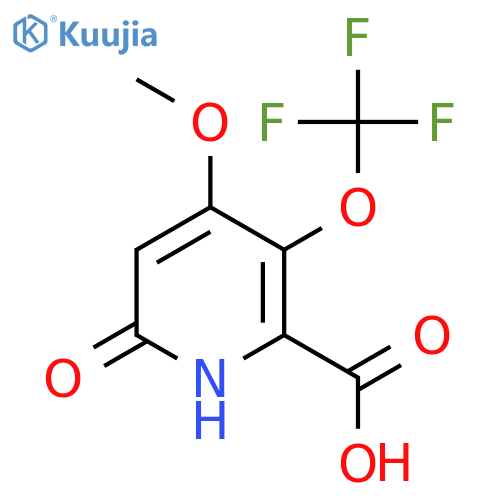

Cas no 1804771-41-2 (6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

1804771-41-2 structure

商品名:6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid

CAS番号:1804771-41-2

MF:C8H6F3NO5

メガワット:253.13215303421

CID:4828654

6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid

-

- インチ: 1S/C8H6F3NO5/c1-16-3-2-4(13)12-5(7(14)15)6(3)17-8(9,10)11/h2H,1H3,(H,12,13)(H,14,15)

- InChIKey: HIGUDTDVHLYAKX-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=CC(NC=1C(=O)O)=O)OC)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 423

- トポロジー分子極性表面積: 84.9

- 疎水性パラメータ計算基準値(XlogP): 0.5

6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099739-1g |

6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

1804771-41-2 | 97% | 1g |

$1,534.70 | 2022-04-01 |

6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1804771-41-2 (6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量